molecular formula C24H27FN6O4 B10825118 N-{2-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(morpholin-4-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-{2-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(morpholin-4-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10825118
M. Wt: 482.5 g/mol
InChI Key: AUYCSWFYKYVCLD-HXUWFJFHSA-N
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Description

IRAK4i-2 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). This kinase plays a crucial role in the signaling pathways of the innate immune system, particularly in the activation of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By inhibiting IRAK4, IRAK4i-2 can modulate immune responses, making it a promising candidate for treating various inflammatory and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRAK4i-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves:

Industrial Production Methods

Industrial production of IRAK4i-2 typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

IRAK4i-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

IRAK4i-2 has a wide range of scientific research applications, including:

Mechanism of Action

IRAK4i-2 exerts its effects by binding to the active site of IRAK4, thereby inhibiting its kinase activity. This inhibition disrupts the downstream signaling of TLRs and IL-1Rs, leading to a reduction in the production of pro-inflammatory cytokines. The molecular targets and pathways involved include the Myddosome complex, which is essential for the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of IRAK4i-2

IRAK4i-2 is unique due to its high selectivity and potency in inhibiting IRAK4. It has shown promising results in preclinical studies, particularly in modulating immune responses and reducing inflammation. Its unique chemical structure allows for effective binding to the active site of IRAK4, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C24H27FN6O4

Molecular Weight

482.5 g/mol

IUPAC Name

N-[2-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-morpholin-4-yl-1-oxo-3H-isoindol-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H27FN6O4/c1-24(2,34)20(25)14-30-13-15-10-18(19(11-16(15)23(30)33)29-6-8-35-9-7-29)28-22(32)17-12-27-31-5-3-4-26-21(17)31/h3-5,10-12,20,34H,6-9,13-14H2,1-2H3,(H,28,32)/t20-/m1/s1

InChI Key

AUYCSWFYKYVCLD-HXUWFJFHSA-N

Isomeric SMILES

CC(C)([C@@H](CN1CC2=CC(=C(C=C2C1=O)N3CCOCC3)NC(=O)C4=C5N=CC=CN5N=C4)F)O

Canonical SMILES

CC(C)(C(CN1CC2=CC(=C(C=C2C1=O)N3CCOCC3)NC(=O)C4=C5N=CC=CN5N=C4)F)O

Origin of Product

United States

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